molecular formula C20H36O4 B1665876 Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)- CAS No. 37786-01-9

Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-

Cat. No. B1665876
CAS RN: 37786-01-9
M. Wt: 340.5 g/mol
InChI Key: POFQOMOFTOFTNO-OKZBNKHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 23626 is a Prostaglandin E2 agonist.

Scientific Research Applications

Biosynthesis Pathways

Prostanoids, including compounds like Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-, are derived from fatty acids and are formed through enzymatic actions involving cyclooxygenases. These compounds have various biological roles, including participation in inflammatory responses and cellular signaling processes (Smith, Urade, & Jakobsson, 2011).

Isoprostane Formation

Isoprostanes, closely related to prostanoids, are formed from arachidonic acid through a free radical process. They serve as biomarkers for oxidative stress and have significant biological activity (Yin, Havrilla, Gao, Morrow, & Porter, 2003).

Cytotoxic Effects in Cancer Research

Derivatives of compounds similar to Prostan-1-oic acid, such as ent-15-oxo-kaur-16-en-19-oic acid, have shown cytotoxic effects and induce apoptosis in cancer cell lines, suggesting their potential use in chemopreventive strategies (Ruiz et al., 2008).

Lipid Peroxidation and Oxidative Stress

Studies on lipid peroxidation indicate that compounds like 15(S)-8-iso-prostaglandin F2α, which are structurally related to prostanoids, are important markers of oxidative stress and are involved in various diseases (Tsikas, 2017).

Role in Inflammatory Processes

Prostanoids play a significant role in the modulation of inflammatory processes. Understanding their biosynthesis and functions can aid in developing new therapeutic approaches for treating inflammation-related disorders (Korbecki, Baranowska-Bosiacka, Gutowska, & Chlubek, 2014).

properties

CAS RN

37786-01-9

Product Name

Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

7-[(1R,2S)-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h16-18,21H,2-15H2,1H3,(H,23,24)/t16-,17-,18+/m0/s1

InChI Key

POFQOMOFTOFTNO-OKZBNKHCSA-N

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

SMILES

CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(CCC1CCC(=O)C1CCCCCCC(=O)O)O

Appearance

Solid powder

Other CAS RN

37786-01-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 23626
AY-23626
AY23626

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
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Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
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Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
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Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
Reactant of Route 5
Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-
Reactant of Route 6
Prostan-1-oic acid, 15-hydroxy-9-oxo-, (15S)-

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